molecular formula C13H26N2O B3008246 1-Propyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine CAS No. 416870-70-7

1-Propyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine

Cat. No.: B3008246
CAS No.: 416870-70-7
M. Wt: 226.364
InChI Key: XIBIFYYATXSUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine is a chemical compound with the molecular formula C13H26N2O and a molecular weight of 226.36 g/mol. It is a piperidine-based compound, a class of structures widely utilized in medicinal chemistry and drug discovery research . The structure features a piperidine ring where the nitrogen at the 1-position is substituted with a propyl group, and the nitrogen of the 4-amine is functionalized with a (tetrahydrofuran-2-yl)methyl moiety. This specific combination of a heteroaliphatic propyl chain and a tetrahydrofuran (THF) ring makes it a valuable intermediate for synthetic organic chemistry . Piperidine derivatives are frequently explored as key scaffolds in the development of bioactive molecules. For instance, structurally related N-(piperidin-4-yl) derivatives have been investigated as potent agonists for G protein-coupled receptors (GPCRs) such as GPR119, which is a target for type 2 diabetes . Other piperidine compounds are studied for their potential in modulating enzyme activity and receptor signaling pathways . Researchers can use this compound as a versatile building block to create novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. The presence of the THF group can influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability, which are critical parameters in lead optimization . This product is provided For Research Use Only. Not intended for diagnostic or therapeutic use, or for human or veterinary use.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-2-7-15-8-5-12(6-9-15)14-11-13-4-3-10-16-13/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBIFYYATXSUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with propylamine and tetrahydrofuran-2-carbaldehyde under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product with the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

1-Propyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce secondary or tertiary amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Dopamine Reuptake Inhibition : Similar compounds have been studied for their ability to inhibit dopamine reuptake, making them candidates for treating conditions like depression and addiction. For instance, derivatives of piperidine have shown promise in modulating dopamine levels, which is crucial for mood regulation and addiction therapies .
  • Antidepressant Activity : Research indicates that piperidine derivatives can exhibit antidepressant-like effects in animal models. This suggests that 1-Propyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine might also possess similar properties, warranting further investigation into its efficacy as an antidepressant .
  • Neuroprotective Effects : Compounds with similar structures have been noted for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier is a significant advantage for such applications .

Case Studies

  • In Vivo Studies : A study on related piperidine compounds demonstrated significant reductions in anxiety-like behaviors in rodent models, suggesting that modifications to the piperidine structure can enhance anxiolytic effects. This could be a pathway for exploring the therapeutic potential of this compound in anxiety disorders .
  • Binding Affinity Studies : Research has shown that certain piperidine derivatives exhibit high affinity for sigma receptors, which are implicated in various neurological conditions. Binding studies could provide insights into the selectivity and potency of this compound against these receptors .

Toxicological Assessments

Understanding the safety profile of new compounds is critical for their development into therapeutic agents. Toxicological assessments can include:

  • Acute Toxicity Tests : Evaluating the compound's safety through acute toxicity studies helps establish a baseline for safe dosage levels.
  • Long-term Exposure Studies : These studies assess chronic toxicity and potential side effects associated with prolonged use.

Mechanism of Action

The mechanism of action of 1-Propyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

1-Benzyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine
  • Key Difference : Benzyl group (aromatic) vs. propyl (aliphatic) at the 1-position.
  • However, the propyl group in the target compound likely improves metabolic stability by reducing susceptibility to oxidative metabolism .
1-Benzyl-N-[(furan-2-yl)methyl]piperidin-4-amine
  • Key Difference : Furan-2-ylmethyl (aromatic, unsaturated) vs. tetrahydrofuran-2-ylmethyl (saturated) at the N-terminus.
  • This could enhance selectivity in biological systems .
1-Ethyl-N-[(3-fluoro-4-methylphenyl)methyl]piperidin-4-amine
  • Key Difference : Ethyl group (shorter chain) and fluorinated aryl substituent.
  • However, the ethyl group’s shorter chain may reduce lipophilicity compared to the propyl group in the target compound .
1-[(1,3-Thiazol-4-yl)methyl]piperidin-4-amine
  • Key Difference : Thiazole heterocycle (N and S atoms) vs. tetrahydrofuran.
  • Implications : The thiazole ring introduces hydrogen-bonding and dipole-dipole interactions, which could improve aqueous solubility but may also increase metabolic liability due to heteroatom reactivity .
Table 1: Key Properties of Selected Analogues
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
1-Propyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine C₁₃H₂₆N₂O 226.36 Propyl, tetrahydrofuran-2-ylmethyl Balanced lipophilicity, potential CNS activity
1-Benzyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine C₁₈H₂₆N₂O 286.42 Benzyl, tetrahydrofuran-2-ylmethyl Higher steric bulk, possible receptor affinity
1-Benzyl-N-[(furan-2-yl)methyl]piperidin-4-amine C₁₇H₂₂N₂O 270.37 Benzyl, furan-2-ylmethyl Aromatic interactions, lower metabolic stability
1-[(1,3-Thiazol-4-yl)methyl]piperidin-4-amine C₉H₁₅N₃S 197.30 Thiazol-4-ylmethyl Enhanced solubility, heteroatom reactivity

Pharmacological Implications

  • Opioid Receptor Modulation : highlights that modifications to the 4-anilidopiperidine core (e.g., hydrophobic cyclohexyl groups) influence opioid receptor selectivity. The tetrahydrofuran group in the target compound may mimic such effects by providing moderate hydrophobicity and conformational rigidity .
  • Metabolic Stability : The saturated tetrahydrofuran ring likely improves stability compared to furan or thiazole analogues, reducing oxidative degradation by cytochrome P450 enzymes .

Biological Activity

1-Propyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H23_{23}N2_2O
  • Molecular Weight : 225.34 g/mol

The structural features include a piperidine ring substituted with a propyl group and a tetrahydrofuran moiety, which may influence its interaction with biological targets.

Pharmacological Profile

  • Mechanism of Action :
    • The compound's activity may be linked to its ability to interact with neurotransmitter systems, particularly in the central nervous system (CNS). Compounds with similar structures often exhibit affinity for receptors such as dopamine and serotonin receptors, which are crucial in modulating mood and behavior.
  • Antiparasitic Activity :
    • Research indicates that modifications in similar compounds can enhance antiparasitic properties. For instance, dihydroquinazolinone derivatives targeting PfATP4 have been shown to inhibit Na+^+-ATPase activity in Plasmodium falciparum, suggesting a potential pathway for this compound as an antiparasitic agent .
  • Anticancer Potential :
    • Some studies have reported that piperidine derivatives exhibit antiproliferative effects against various cancer cell lines. The presence of the tetrahydrofuran group may enhance solubility and bioavailability, potentially increasing efficacy against cancer cells .

In Vitro Studies

Table 1 summarizes findings from in vitro studies evaluating the biological activity of related piperidine compounds:

Compound NameTarget ActivityIC50_{50} Value (µM)Reference
Dihydroquinazolinone derivativePfATP4 inhibition0.038
Piperidine-based MAGL inhibitorsCancer cell proliferation0.32 - 12
Tetrahydrofuran-substituted piperidineCNS receptor bindingLow nanomolar range

Case Studies

  • Antiparasitic Efficacy :
    • In a study involving optimized dihydroquinazolinone compounds, analogs were tested for their efficacy in reducing parasitemia in mouse models of malaria. Modifications led to improved metabolic stability and solubility, enhancing their potential as antimalarial agents .
  • CNS Activity :
    • A related study evaluated the selectivity of piperidine derivatives across various kinases. The results indicated that certain analogs showed selective inhibition of kinases involved in cancer progression, suggesting a dual role in both antiproliferative and neuropharmacological activities .

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., chemical shifts for piperidine protons at δ 2.8–3.5 ppm and tetrahydrofuran protons at δ 3.6–4.2 ppm) .
  • HRMS : Validate molecular weight (expected [M+H]⁺: ~255.21 g/mol) and rule out impurities .

Q. Advanced Research Focus

  • Chiral HPLC to resolve enantiomers if the tetrahydrofuran moiety introduces stereocenters .
  • X-ray crystallography for absolute configuration determination, particularly if the compound exhibits unexpected pharmacological activity .

What pharmacological targets are plausible for this compound based on structural analogs?

Basic Research Focus
Piperidin-4-amine derivatives often target opioid receptors (µ, κ) or monoamine oxidases (MAOs) . For example:

  • N-Phenyl-N-(piperidin-4-yl)propionamide analogs show µ-opioid receptor affinity (Ki = 12–50 nM) .
  • Tetrahydrofuran-containing compounds (e.g., ASS234 derivatives) exhibit dual MAO-AChE inhibition .

Q. Advanced Research Focus

  • Molecular docking studies to predict binding modes at opioid receptors using software like AutoDock Vina. Compare with known ligands (e.g., fentanyl derivatives) .
  • In vitro selectivity profiling against off-target receptors (e.g., σ, NMDA) to mitigate toxicity risks .

How do substituents on the piperidine and tetrahydrofuran moieties affect bioactivity?

Q. Basic Research Focus

  • Piperidine N-substituents : Propyl groups enhance lipophilicity (logP ~2.5), improving blood-brain barrier permeability vs. methyl or benzyl groups .
  • Tetrahydrofuran substitution : Oxygen in the tetrahydrofuran ring may hydrogen-bond with receptor residues (e.g., Tyr148 in µ-opioid receptors) .

Q. Advanced Research Focus

  • SAR studies : Synthesize analogs with cyclopropane or pyrrolidine replacing tetrahydrofuran to assess conformational flexibility .
  • Pharmacokinetic profiling : Measure metabolic stability (e.g., CYP450 isoforms) using liver microsomes .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Basic Research Focus

  • LC-MS/MS with a C18 column and ESI+ ionization for sensitive detection (LOQ < 1 ng/mL) .
  • Sample preparation : Solid-phase extraction (SPE) using mixed-mode cartridges to isolate the compound from plasma proteins .

Q. Advanced Research Focus

  • Stable isotope labeling : Synthesize a deuterated internal standard (e.g., [²H₇]-analog) to improve quantification accuracy .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect oxidative metabolites (e.g., hydroxylation at the tetrahydrofuran ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.